Product packaging for 4beta,5beta-Epoxyandrostenedione(Cat. No.:)

4beta,5beta-Epoxyandrostenedione

Cat. No.: B1254067
M. Wt: 302.4 g/mol
InChI Key: LIMBPOMDHZQBJH-MRXGKOFTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Competitive Inhibition Kinetics with Aromatase

Research has demonstrated that 4β,5β-epoxyandrostenedione acts as a competitive inhibitor of aromatase. nih.gov Studies using human placental microsomes have shown that this compound competes with the natural substrate, androstenedione (B190577), for binding to the active site of the enzyme. nih.govnih.gov However, it is considered a weak competitive inhibitor. The apparent inhibitory constant (Ki) for 4β,5β-epoxyandrostenedione has been reported to be in the micromolar range, with values varying depending on the specific experimental conditions. nih.gov For instance, one study reported an apparent Ki value of 5.0 to 30 µM. nih.gov Another study investigating the 16α-hydroxy derivative, 4β,5β-epoxy-16α-hydroxyandrostenedione, found it to be a weak competitive inhibitor with an apparent Ki of 246 µM. nih.govresearchgate.net

CompoundInhibition TypeApparent Ki (µM)
4β,5β-EpoxyandrostenedioneCompetitive5.0 - 30
4β,5β-Epoxy-16α-hydroxyandrostenedioneCompetitive246

Time-Dependent Inactivation of Aromatase

Beyond competitive inhibition, 4β,5β-epoxyandrostenedione also exhibits time-dependent inactivation of aromatase, a characteristic of significant interest in the development of irreversible inhibitors. nih.gov This inactivation implies a more permanent modification of the enzyme, leading to a loss of its catalytic activity over time.

Further investigations have classified 4β,5β-epoxyandrostenedione as a mechanism-based inactivator, or suicide substrate, of aromatase. nih.gov This means that the compound is converted by the enzyme's own catalytic mechanism into a reactive intermediate that then irreversibly binds to and inactivates the enzyme. Research into related epoxyketone steroids has shown that the 4β,5β-epoxy-19-oxo derivative is a potent reactive electrophile that can irreversibly bind to the active site of aromatase. nih.gov This suggests a potential mechanism whereby the 19-oxo group enhances the electrophilicity of the epoxide, facilitating its reaction with nucleophilic residues in the enzyme's active site. nih.gov

The inactivation of aromatase by 4β,5β-epoxyandrostenedione is influenced by the presence of cofactors, particularly NADPH. nih.govnih.gov In the presence of NADPH, 4β,5β-epoxyandrostenedione causes time-dependent inactivation of aromatase with a specific inactivation rate constant (k_inact). nih.gov One study reported a k_inact of 0.048 min⁻¹ in the presence of NADPH. nih.gov Interestingly, this compound also demonstrated inactivation in the absence of NADPH, with a k_inact of 0.091 min⁻¹. nih.gov The requirement of NADPH for the inactivation by some related epoxy steroids suggests that enzymatic processing is necessary to unmask the reactive species. nih.gov The presence of NADPH can stimulate the inactivation rate, indicating its role in the catalytic cycle that leads to the formation of the inactivating intermediate. nih.gov

CompoundConditionk_inact (min⁻¹)
4β,5β-EpoxyandrostenedioneWith NADPH0.048
4β,5β-EpoxyandrostenedioneWithout NADPH0.091
4β,5β-Epoxy-19-oxoandrostenedioneWith NADPH0.133
5β,6β-Epoxy-19-methylandrostenedioneWith NADPH0.100

Biochemical Aromatization Pathways Mediated by 4β,5β-Epoxyandrostenedione and its Derivatives

Paradoxically, alongside its inhibitory actions, 4β,5β-epoxyandrostenedione can also serve as a substrate for aromatase, leading to the production of estrogens. nih.gov Gas chromatography-mass spectrometric analysis has revealed that incubation of 4β,5β-epoxyandrostenedione with human placental microsomes in the presence of NADPH results in its aromatization to estradiol (B170435). nih.gov The rate of this conversion has been measured at 8.82 pmol/min/mg of protein. nih.gov This dual role as both an inhibitor and a substrate highlights the complex nature of its interaction with the aromatase active site. It is hypothesized that the pathways of aromatization and inactivation may proceed through a common intermediate, although they are likely to be principally different. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H26O3 B1254067 4beta,5beta-Epoxyandrostenedione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

IUPAC Name

(1S,2R,6R,8R,11R,12S,16S)-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecane-5,15-dione

InChI

InChI=1S/C19H26O3/c1-17-8-6-13-11(12(17)3-4-15(17)21)5-10-19-16(22-19)14(20)7-9-18(13,19)2/h11-13,16H,3-10H2,1-2H3/t11-,12-,13-,16-,17-,18+,19-/m0/s1

InChI Key

LIMBPOMDHZQBJH-MRXGKOFTSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@@]45[C@@]3(CCC(=O)[C@@H]4O5)C

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC45C3(CCC(=O)C4O5)C

Synonyms

4,5-epoxyandrostenedione
4beta,5beta-epoxyandrostenedione

Origin of Product

United States

Interactions with Other Cytochrome P450 Enzymes

Substrate Specificity and Binding Site Analysis of Aromatase

The interaction of 4β,5β-Epoxyandrostenedione with aromatase, a key enzyme in estrogen biosynthesis, has been a subject of detailed investigation. Studies have revealed that this compound and its derivatives act as competitive inhibitors of aromatase. nih.govnih.govnih.gov

Research using human placental microsomes has shown that 4β,5β-Epoxyandrostenedione and its 19-oxo derivative are weak competitive inhibitors of aromatase. nih.gov The inhibitory constants (Ki) for these compounds have been determined, providing a quantitative measure of their binding affinity to the enzyme's active site. Furthermore, some of these epoxy steroids have been shown to cause time-dependent inactivation of aromatase, suggesting a more complex interaction than simple competitive inhibition. nih.gov

The inactivation of aromatase by 4β,5β-Epoxyandrostenedione is dependent on the presence of NADPH, indicating a mechanism-based inactivation process. nih.gov This suggests that the compound is processed by the enzyme to a reactive intermediate that then covalently modifies and inactivates the enzyme.

The binding of these epoxy steroids to the aromatase active site has provided insights into the enzyme's structure and function. The differential inhibitory patterns observed with various derivatives of 4β,5β-Epoxyandrostenedione support the "two binding sites theory" for the aromatase active site, suggesting distinct regions within the active site that accommodate different parts of the steroid molecule. nih.gov

Interactive Table: Inhibition and Inactivation of Aromatase by 4β,5β-Epoxyandrostenedione and its Derivatives

CompoundInhibition TypeApparent Ki (µM)Inactivation (k_inact) (min⁻¹)NADPH Dependence
4β,5β-Epoxyandrostenedione Competitive5.0 - 300.048Yes
19-Oxo-4β,5β-Epoxyandrostenedione Competitive5.0 - 300.110Yes
19-Hydroxy-4β,5β-Epoxyandrostenedione Competitive5.0 - 30No inactivationN/A
4β,5β-Epoxy-16α-hydroxyandrostenedione Competitive2460.213Yes
19-Oxo-4β,5β-epoxy-16α-hydroxyandrostenedione Competitive270No inactivationN/A
19-Hydroxy-4β,5β-epoxy-16α-hydroxyandrostenedione Non-competitive135No inactivationN/A

Role of 4β,5β-Epoxyandrostenedione as a Biosynthetic Intermediate or Precursor

While 4β,5β-Epoxyandrostenedione serves as a valuable tool for studying aromatase, its role as a natural biosynthetic intermediate is not well-established. It can, however, act as a precursor for estrogen biosynthesis under experimental conditions.

Gas chromatography-mass spectrometry analysis has confirmed that human placental microsomes can aromatize 4β,5β-Epoxyandrostenedione and its 19-hydroxy and 19-oxo derivatives to produce estradiol (B170435). nih.gov The rate of this conversion varies depending on the specific derivative, with 4β,5β-Epoxyandrostenedione itself being a notable substrate for aromatization. nih.gov This biotransformation is efficiently inhibited by known aromatase inhibitors, confirming that the conversion is mediated by aromatase. nih.gov

Although it can be converted to an estrogen, there is limited evidence to suggest that 4β,5β-Epoxyandrostenedione is a routinely formed intermediate in the primary pathways of steroidogenesis in vivo. It is more commonly regarded as a synthetic probe for investigating enzyme mechanisms.

Metabolic Transformations Beyond Aromatization

Beyond its interaction with aromatase, the metabolic fate of 4β,5β-Epoxyandrostenedione is not extensively documented. However, based on the known metabolism of other steroidal epoxides, it is plausible that it undergoes hydrolysis.

Enzymes known as epoxide hydrolases are responsible for the conversion of epoxides to their corresponding diols. nih.gov This enzymatic hydrolysis is a common detoxification pathway for various endogenous and xenobiotic epoxides. While specific studies on the action of epoxide hydrolases on 4β,5β-Epoxyandrostenedione are scarce, the general activity of these enzymes on steroidal epoxides suggests that this compound could be a substrate. The resulting diol would be a more polar metabolite, facilitating its excretion from the body.

Further research is required to fully elucidate the metabolic pathways of 4β,5β-Epoxyandrostenedione that are independent of aromatase and to identify the specific enzymes involved in its biotransformation.

Mechanistic Insights into Enzyme Catalysis and Inhibition by 4β,5β-Epoxyandrostenedione

The study of specific chemical probes is paramount in unraveling the complex mechanisms of enzyme function. 4β,5β-Epoxyandrostenedione, a synthetic steroid derivative, has served as a valuable tool in the investigation of aromatase, the key enzyme in estrogen biosynthesis. Through detailed mechanistic studies, this compound has provided significant insights into the enzyme's catalytic activity, substrate and inhibitor binding, reaction intermediates, and the stereochemical requirements for enzymatic transformation.

Synthesis and Laboratory Preparation

General Synthetic Routes from Androstenedione Precursors

A common method for preparing epoxides is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). youtube.com In the context of steroid synthesis, starting from a compound with a double bond at the C4-C5 position, such as androst-4-ene-3,17-dione (androstenedione), would be a logical approach. The stereochemistry of the epoxidation can be influenced by the directing effects of nearby functional groups and the reaction conditions. For instance, epoxidation of 4,6-androstadien-3β,17β-diol with m-CPBA has been shown to yield 4β,5β-epoxy-6-androsten-3β,17β-diol. mdpi.com

Time-Dependent Inactivation of Aromatase

Specific Reagents and Reaction Conditions

The synthesis of related steroid epoxides has been described in the literature. For example, the epoxidation of 1,4,6-androstatrien-3-one with m-CPBA in chloroform (B151607) or dichloromethane (B109758) leads to the formation of 6α,7α-epoxy-1,4-androstadien-3,17-dione. mdpi.com Another method involves the use of hydrogen peroxide in the presence of a base, which has been used to synthesize 1α,2α-epoxy-4,6-androstadien-3,17-dione from the corresponding trienone. mdpi.com The specific synthesis of 4β,5β-Epoxyandrostenedione would likely employ similar principles, carefully selecting the starting material and reagents to achieve the desired stereochemistry.

Analytical Characterization

Spectroscopic Methods (NMR, Mass Spectrometry, IR)

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for determining the precise structure and stereochemistry of the epoxide. The chemical shifts and coupling constants of the protons and carbons in and around the epoxide ring provide definitive evidence of its presence and orientation.

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for identifying and quantifying steroid metabolites in biological samples. researchgate.netlabinsights.nl High-resolution mass spectrometry can confirm the elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as the carbonyl groups (C=O) of the ketone and the characteristic vibrations of the epoxide ring.

Chromatographic Techniques (HPLC, GC)

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and purification of steroids. nih.govnih.gov Reversed-phase HPLC is particularly suitable for separating steroid epoxides from other metabolites. nih.gov Derivatization can be employed to enhance detection sensitivity. nih.gov

Gas Chromatography (GC): GC, often coupled with MS, is another powerful method for analyzing volatile steroid derivatives. nih.gov Derivatization is typically required to increase the volatility and thermal stability of the steroids.

Structural Activity Relationship Sar and Structural Determinants of Biological Activity

Impact of the 4β,5β-Epoxy Moiety on Molecular Recognition

The presence of the 4β,5β-epoxy group is a key determinant of the molecule's interaction with enzyme active sites. This epoxide, positioned on the β-face (top face) of the steroid, introduces a significant conformational change to the A-ring of the steroid nucleus. Unlike the relatively planar A-ring of its precursor, androstenedione (B190577), the 4β,5β-epoxy moiety forces the A-ring into a more rigid and distorted conformation. This altered topography plays a crucial role in how the molecule is recognized and oriented within the binding pocket of enzymes like aromatase.

The β-configuration of the epoxy ring is particularly important for its inhibitory activity. Studies have shown that the β-epoxide is more effective as an aromatase inhibitor compared to its α-epoxide counterpart. This suggests that the specific spatial arrangement of the epoxide oxygen and the resulting A-ring conformation are critical for optimal interaction with key amino acid residues in the enzyme's active site. The epoxide's oxygen atom can potentially form hydrogen bonds or other polar interactions, further anchoring the inhibitor within the binding pocket.

Influence of Substituents (e.g., 19-Oxygenation) on Enzyme Inhibition and Substrate Activity

The biological activity of 4β,5β-Epoxyandrostenedione can be further modulated by the presence of substituents on the steroid skeleton, particularly at the C19 position. The C19-methyl group is a primary site of oxidation by aromatase, and modifications at this position significantly impact the inhibitory potential and substrate activity of 4β,5β-epoxy steroids.

Research on 19-oxygenated analogs of 4β,5β-epoxy-16α-hydroxyandrostenedione has provided valuable insights into these structure-activity relationships. core.ac.uk The 19-methyl and 19-oxo derivatives were found to be weak competitive inhibitors of aromatase. core.ac.uk In contrast, the 19-hydroxy analog exhibited non-competitive inhibition, suggesting a different mode of interaction with the enzyme. core.ac.uk

Interestingly, both 4β,5β-epoxyandrostenedione and its 19-oxo derivative have been shown to cause time-dependent inactivation of aromatase in the presence of NADPH. nih.gov The 19-hydroxy version, however, does not cause this irreversible inactivation. nih.gov This indicates that the electronic nature of the C19 substituent plays a critical role in the mechanism of inhibition, with the 19-methyl and 19-oxo groups potentially facilitating a covalent modification of the enzyme.

Furthermore, it has been observed that all three epoxides—the 19-methyl, 19-hydroxy, and 19-oxo derivatives—can be aromatized to estradiol (B170435), albeit at different rates. nih.gov This dual role as both inhibitor and substrate highlights the complex interplay between the epoxy moiety and the C19 substituents in determining the ultimate biological outcome.

CompoundInhibition TypeApparent Ki (μM)k_inact (min⁻¹) (with NADPH)
4β,5β-EpoxyandrostenedioneCompetitive5.00.048
19-Hydroxy-4β,5β-epoxyandrostenedioneCompetitive30No inactivation
19-Oxo-4β,5β-epoxyandrostenedioneCompetitive100.110

Data sourced from a study on the time-dependent aromatase inactivation by 4β,5β-epoxides of androstenedione and its 19-oxygenated analogs. nih.gov

Conformational Analysis and its Correlation with Enzymatic Interactions

Molecular modeling studies of related 4β,19-dihydroxyandrost-5-en-17-one, a potent aromatase inhibitor, further underscore the importance of the steroid's conformation. nih.gov By comparing the minimum energy conformations of potent and weak inhibitors, researchers can correlate specific spatial arrangements of functional groups with inhibitory activity. It is the precise positioning of key features, such as the epoxy ring and any substituents, in three-dimensional space that facilitates the crucial interactions with the amino acid residues of the enzyme's active site, leading to inhibition.

Analytical and Methodological Approaches in Research

Chromatographic Techniques for Compound and Metabolite Separation

Chromatographic methods are fundamental to the analysis of 4β,5β-epoxyandrostenedione and its metabolic products, enabling their separation from complex biological matrices and from each other. The choice between gas and liquid chromatography is often dictated by the volatility and thermal stability of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a powerful tool for the identification of steroid metabolites. Due to the low volatility of steroids, including 4β,5β-epoxyandrostenedione and its derivatives, a crucial derivatization step is required prior to GC-MS analysis. This process enhances the volatility and thermal stability of the compounds, making them amenable to gas-phase analysis. Common derivatization techniques for steroids involve silylation, which replaces active hydrogens on hydroxyl and ketone groups with trimethylsilyl (B98337) (TMS) groups. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. nih.gov

While specific GC-MS protocols for the direct analysis of 4β,5β-epoxyandrostenedione are not extensively detailed in the available literature, the technique has been successfully employed to identify its metabolic products. For instance, in studies investigating the metabolism of 4β,5β-epoxyandrostenedione by human placental microsomes, GC-MS was used to detect the formation of estradiol (B170435). nih.gov The analysis of the TMS derivative of estradiol allows for its unambiguous identification based on its characteristic mass spectrum.

The general workflow for GC-MS analysis of steroid metabolites involves extraction of the steroids from the biological matrix, derivatization, and subsequent injection into the GC-MS system. The gas chromatograph separates the derivatized compounds based on their boiling points and interactions with the stationary phase of the column. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, and the resulting fragments are detected. The fragmentation pattern provides a molecular fingerprint that aids in the structural identification of the metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, HRMS) for Analysis and Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS) have become indispensable for the analysis of steroids that are thermally labile or not easily derivatized for GC-MS. These techniques offer high sensitivity and specificity for the quantification and identification of steroids in various biological fluids. nih.govendocrine-abstracts.orgnih.gov

For the analysis of androstenedione (B190577) and its metabolites, reversed-phase liquid chromatography is commonly employed, often using C18 columns. The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, with additives such as formic acid or ammonium (B1175870) fluoride (B91410) to enhance ionization. endocrine-abstracts.org

Tandem mass spectrometry (MS/MS) enhances selectivity by subjecting a specific precursor ion (the molecular ion of the analyte) to collision-induced dissociation, generating characteristic product ions. This process, known as multiple reaction monitoring (MRM), is highly specific and allows for accurate quantification even in complex matrices. While a specific LC-MS/MS method for 4β,5β-epoxyandrostenedione is not prominently described, methods for the simultaneous quantification of multiple steroids, including androstenedione, have been extensively developed and validated. nih.gov These methods can be adapted for the analysis of its epoxy derivative.

High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of the elemental composition of an unknown compound. This is particularly valuable for the identification of novel metabolites. The use of instruments like Orbitrap or time-of-flight (TOF) mass spectrometers allows for the differentiation of compounds with very similar masses, a common challenge in steroid analysis.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are paramount for the definitive structural elucidation of novel compounds and for confirming the identity of known ones. Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are the cornerstones of this aspect of chemical research.

Similarly, an X-ray crystal structure for 4β,5β-epoxyandrostenedione has not been reported in the surveyed literature. X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its crystalline state. The process involves growing a single crystal of the compound and diffracting X-rays off the crystal lattice. The resulting diffraction pattern is then used to calculate the electron density map and, subsequently, the precise arrangement of atoms in the molecule. The crystal structure of the related compound, androstenedione, bound to the active site of aromatase has been determined, providing valuable insights into substrate recognition by the enzyme. nih.gov

In Vitro Enzyme Assay Methodologies

In vitro enzyme assays are crucial for understanding the biochemical transformations of 4β,5β-epoxyandrostenedione and its interactions with enzymes, particularly those involved in steroidogenesis.

Use of Microsomal Preparations (e.g., Human Placental Microsomes)

Microsomes, which are vesicles formed from the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, including cytochrome P450s. Human placental microsomes are a particularly relevant system for studying the metabolism of androgens and their derivatives, as the placenta is a primary site of estrogen synthesis via the aromatase enzyme.

Research has demonstrated that human placental microsomes can be used to investigate the metabolism of 4β,5β-epoxyandrostenedione. In one study, incubation of 4β,5β-epoxyandrostenedione with human placental microsomes in the presence of NADPH led to the formation of estradiol, which was identified by GC-MS. nih.gov This indicates that the epoxide can be a substrate for aromatase. The rate of this conversion was determined to be 8.82 pmol/min/mg of protein. nih.gov

Furthermore, these microsomal preparations are used to study the inhibitory effects of compounds on enzyme activity. For example, 4β,5β-epoxyandrostenedione was found to be a weak competitive inhibitor of aromatase, with an apparent Ki value ranging from 5.0 to 30 µM. nih.gov Such studies typically involve incubating the microsomes with a known substrate of the enzyme (e.g., androstenedione for aromatase) in the presence and absence of the potential inhibitor and measuring the rate of product formation.

Hepatocyte Incubation Studies for Metabolic Profiling

The liver is the primary site of drug and xenobiotic metabolism. In vitro models using hepatocytes, the main cell type of the liver, are instrumental in predicting the metabolic pathways of a compound in vivo. While direct studies on the metabolic profiling of 4β,5β-Epoxyandrostenedione in hepatocyte incubations are not extensively documented in publicly available literature, the metabolic fate of related epoxy steroids and androstenedione itself provides a framework for potential biotransformation pathways.

Incubation of a test compound with primary human hepatocytes or immortalized hepatic cell lines (e.g., HepG2, HepaRG) allows for the identification of metabolites formed through Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. For a compound like 4β,5β-Epoxyandrostenedione, key metabolic transformations would be anticipated. The epoxide ring is a chemically reactive moiety and can be a target for enzymatic hydrolysis by epoxide hydrolases, which are present in hepatocytes, to form a diol. Furthermore, the steroid backbone is susceptible to hydroxylation at various positions by cytochrome P450 (CYP) enzymes, as well as reduction of the ketone groups at C3 and C17 by hydroxysteroid dehydrogenases (HSDs).

In a typical hepatocyte incubation study, the compound is added to a culture of hepatocytes, and samples are collected at various time points. The metabolites are then extracted from the cell culture medium and cell lysate and analyzed using advanced analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS). This allows for the separation, detection, and structural elucidation of the parent compound and its metabolites. By comparing the metabolic profile in the presence and absence of specific enzyme inhibitors, the key enzymes responsible for the metabolism of the compound can be identified.

Radiometric Assays for Enzyme Activity and Turnover

Radiometric assays are a highly sensitive method for measuring enzyme activity and are particularly well-suited for studying the inhibition of enzymes like aromatase, a key target of interest for androstenedione derivatives. The most common radiometric assay for aromatase activity is the tritiated water release assay. researchgate.net

This assay utilizes a specifically labeled substrate, typically [1β-³H]androstenedione. The aromatase enzyme, in the process of converting the androgen substrate to an estrogen, catalyzes the removal of a hydrogen atom from the 1β position of the steroid. When [1β-³H]androstenedione is used as the substrate, this results in the release of a tritium (B154650) atom, which then forms tritiated water (³H₂O).

The basic procedure involves incubating the enzyme source (e.g., human placental microsomes or recombinant aromatase) with the radiolabeled substrate in the presence and absence of the test inhibitor (4β,5β-Epoxyandrostenedione). After the reaction is stopped, the tritiated water is separated from the unreacted substrate, typically by extraction with an organic solvent like chloroform (B151607), which partitions the steroid substrate into the organic phase, leaving the aqueous ³H₂O behind. The radioactivity of the aqueous phase is then measured using a liquid scintillation counter. The amount of tritiated water formed is directly proportional to the aromatase activity. By measuring the reduction in ³H₂O formation in the presence of the inhibitor, the inhibitory potency of the compound can be determined. This method is highly sensitive and allows for the detection of low levels of enzyme activity and inhibition. nih.gov

Kinetic Studies and Determination of Enzyme Parameters (K_i, k_inact)

Kinetic studies are essential for characterizing the mechanism and potency of an enzyme inhibitor. For 4β,5β-Epoxyandrostenedione and its analogs, these studies have focused on their interaction with aromatase. The key parameters determined from these studies are the inhibition constant (K_i) and the inactivation rate constant (k_inact).

The K_i value represents the concentration of a competitive inhibitor that doubles the apparent Michaelis constant (K_m) of the substrate, and it is a measure of the inhibitor's binding affinity to the enzyme. A lower K_i value indicates a more potent inhibitor. Studies have shown that 4β,5β-Epoxyandrostenedione is a weak competitive inhibitor of aromatase. nih.gov

For irreversible inhibitors that exhibit time-dependent inhibition, the k_inact is also determined. This constant reflects the maximal rate of enzyme inactivation at a saturating concentration of the inhibitor. Research on analogs of 4β,5β-Epoxyandrostenedione has provided specific kinetic parameters.

Table 1: Kinetic Parameters of 4β,5β-Epoxyandrostenedione and its Analogs as Aromatase Inhibitors

CompoundInhibition TypeK_i (µM)k_inact (min⁻¹)Experimental ConditionsReference
4β,5β-EpoxyandrostenedioneCompetitiveWeak inhibitor, specific value not reported-Human placental microsomes nih.gov
19-Hydroxy-4β,5β-epoxyandrostenedioneCompetitive-No irreversible inactivationHuman placental microsomes, with or without NADPH nih.gov
19-Oxo-4β,5β-epoxyandrostenedioneCompetitive-0.110Human placental microsomes, with NADPH nih.gov

Further studies on a related compound, 4β,5β-epoxy-16α-hydroxyandrostenedione, and its derivatives have also been conducted to understand the structure-activity relationship.

Table 2: Kinetic Parameters of 4β,5β-Epoxy-16α-hydroxyandrostenedione and its Analogs as Aromatase Inhibitors

CompoundInhibition TypeK_i (µM)k_inact (min⁻¹)Experimental ConditionsReference
4β,5β-Epoxy-16α-hydroxyandrostenedioneCompetitive2460.213Human placental microsomes, with NADPH researchgate.net
19-Hydroxy-4β,5β-epoxy-16α-hydroxyandrostenedioneNon-competitive135Did not cause inactivationHuman placental microsomes, with NADPH researchgate.net
19-Oxo-4β,5β-epoxy-16α-hydroxyandrostenedioneCompetitive270Did not cause inactivationHuman placental microsomes, with NADPH researchgate.net

Future Directions and Emerging Research Avenues

Development of Novel Mechanistic Probes for Steroid-Modifying Enzymes

The intricate dance between steroids and the enzymes that modify them is a central theme in endocrinology. To better understand these interactions, researchers are focused on creating novel mechanistic probes. These probes, often derivatives of the steroid itself, are designed to interact with specific enzymes in a predictable way, allowing scientists to map active sites, elucidate reaction mechanisms, and identify enzyme inhibitors. In the context of 4β,5β-epoxyandrostenedione, such probes could be instrumental in characterizing the enzymes responsible for its formation and subsequent metabolism. This could involve synthesizing analogs with photoaffinity labels or fluorescent tags to visualize and quantify enzyme binding and activity.

Computational Modeling and Molecular Dynamics Simulations of Enzyme-Ligand Complexes

The power of computational chemistry is being increasingly harnessed to study the complex interplay between steroids and enzymes at an atomic level. Molecular dynamics simulations can model the dynamic behavior of the 4β,5β-epoxyandrostenedione molecule within the active site of an enzyme over time. This provides invaluable insights into the binding affinity, conformational changes, and the energetic landscape of the interaction. Such simulations can predict how subtle changes in the steroid or enzyme structure might affect binding and catalysis, guiding the design of more potent and specific enzyme inhibitors or substrates.

Exploration of Undiscovered Biotransformation Pathways

While some metabolic pathways involving steroids are well-documented, the complete metabolic fate of many, including 4β,5β-epoxyandrostenedione, remains to be fully elucidated. Biotransformation is a process that modifies chemical compounds within the body, primarily in the liver, to facilitate their excretion. nih.gov This process involves a series of enzymatic reactions. nih.gov Future research will likely focus on identifying novel biotransformation pathways for this epoxy-steroid. This could involve incubating 4β,5β-epoxyandrostenedione with liver microsomes or other tissue preparations and using advanced analytical techniques like mass spectrometry to identify and characterize the resulting metabolites. Uncovering these pathways will provide a more complete picture of its physiological role and potential biological activities.

Synthesis of Advanced Derivatives for Specific Biochemical Applications

The chemical structure of 4β,5β-epoxyandrostenedione offers a versatile scaffold for the synthesis of a wide array of derivatives. By strategically modifying the core structure, chemists can create new molecules with tailored properties. For example, derivatives could be synthesized to have enhanced stability, increased cell permeability, or specific targeting capabilities for certain receptors or enzymes. These advanced derivatives could serve as valuable tools for a variety of biochemical applications, including the development of new therapeutic agents or diagnostic markers.

Integration of Omics Technologies in Steroid Metabolomics Research

The advent of "omics" technologies, such as metabolomics, proteomics, and genomics, has revolutionized the study of biological systems. In the context of steroid research, metabolomics allows for the comprehensive analysis of all steroids and their metabolites within a biological sample. By applying these powerful techniques, researchers can gain a global view of how the levels of 4β,5β-epoxyandrostenedione and its related metabolites change in response to various physiological or pathological conditions. Integrating this metabolomic data with genomic and proteomic information will provide a systems-level understanding of the regulatory networks that govern steroid metabolism and function.

Q & A

Basic: What are the key structural and physicochemical properties of 4beta,5beta-Epoxyandrostenedione, and how are they experimentally validated?

Answer:
The compound’s molecular formula (C21H28O4) and exact mass (344.19884 g/mol) are determined via high-resolution mass spectrometry (HRMS) . Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is critical for confirming the stereochemistry of the 4beta,5beta-epoxide ring and acetyloxy group at position 17. Purity (>95%) is validated using HPLC with UV detection, while thermal stability is assessed via differential scanning calorimetry (DSC). Researchers should cross-reference spectral data with structurally related steroids (e.g., analogs in ) to identify shared functional groups and confirm unique features .

Basic: What experimental protocols are recommended for synthesizing this compound, and how can reproducibility be ensured?

Answer:
Synthesis typically involves epoxidation of a precursor androstenedione derivative using meta-chloroperbenzoic acid (mCPBA) in dichloromethane, followed by acetylation at position 17. Key steps include:

  • Reaction monitoring : Thin-layer chromatography (TLC) or LC-MS to track intermediate formation.
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate).
  • Reproducibility : Detailed procedural notes (solvent ratios, temperature, reaction time) must be documented, as per guidelines in . For replication, raw spectral data and chromatograms should be archived in supplementary materials .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Answer:
Contradictions often arise from variability in assay conditions (e.g., cell lines, dosage ranges) or incomplete stereochemical characterization. To address this:

  • Standardize assays : Use validated cell models (e.g., androgen receptor-positive lines) and include positive controls (e.g., dihydrotestosterone).
  • Re-evaluate compound identity : Re-run HRMS/NMR for batches used in conflicting studies to rule out degradation or isomerization.
  • Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data while accounting for methodological heterogeneity, as suggested in .

Advanced: What strategies are effective for designing in vivo studies to investigate the metabolic fate of this compound?

Answer:

  • Model selection : Rodent models (rats/mice) with pharmacokinetic sampling at critical timepoints (0.5, 2, 6, 24h post-administration).
  • Dose optimization : Pilot studies to establish a non-toxic range (e.g., 1–50 mg/kg).
  • Analytical methods : LC-MS/MS for quantifying parent compound and metabolites in plasma/tissues. Include isotope-labeled internal standards to correct for matrix effects.
  • Ethical compliance : Adhere to institutional animal care protocols (e.g., 3Rs principles), as implied in and .

Advanced: How can computational modeling elucidate the interaction between this compound and steroidogenic enzymes?

Answer:

  • Docking studies : Use software like AutoDock Vina to model ligand-enzyme binding (e.g., cytochrome P450 17A1).
  • Molecular dynamics (MD) simulations : Assess stability of the enzyme-ligand complex over 100-ns trajectories.
  • Validation : Compare predicted binding affinities with experimental IC50 values from enzyme inhibition assays. Tools like PyMOL or VPython () can visualize interactions .

Basic: What are the stability considerations for this compound under different storage conditions?

Answer:

  • Short-term storage : Dissolved in DMSO at -20°C for <1 week (avoid freeze-thaw cycles).
  • Long-term stability : Lyophilized powder under argon at -80°C, with periodic HPLC checks for degradation (e.g., epoxide ring opening).
  • Light sensitivity : Store in amber vials to prevent photodegradation. Stability data should be included in supplementary materials per .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound derivatives for enhanced selectivity?

Answer:

  • Core modifications : Introduce substituents at positions 2, 6, or 16 (see analogs in ) to modulate receptor binding.
  • Stereochemical probes : Synthesize 4alpha,5alpha-epoxide isomers to isolate stereospecific effects.
  • High-throughput screening : Test derivatives against a panel of steroid receptors (e.g., AR, ERα) to quantify selectivity indices. Data should be analyzed using multivariate regression to identify critical SAR parameters .

Advanced: What methodologies are recommended for reconciling discrepancies between in silico predictions and experimental results for this compound?

Answer:

  • Error analysis : Quantify force field inaccuracies in MD simulations using root-mean-square deviation (RMSD) metrics.
  • Experimental calibration : Adjust computational models based on empirical data (e.g., crystallographic enzyme structures).
  • Iterative refinement : Use Bayesian optimization to iteratively update parameters until predictions align with observed bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.